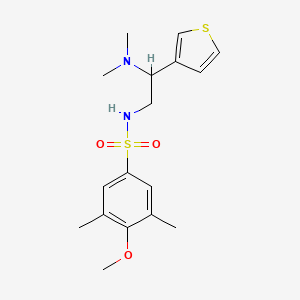

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a dimethylaminoethyl-thiophene substituent and methoxy/methyl groups on the aromatic ring.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S2/c1-12-8-15(9-13(2)17(12)22-5)24(20,21)18-10-16(19(3)4)14-6-7-23-11-14/h6-9,11,16,18H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEYHVPRDOLIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Sulfonamide Core: The initial step often involves the sulfonation of 4-methoxy-3,5-dimethylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dimethylamino Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl group. This can be achieved using a suitable alkylating agent like dimethylaminoethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.

Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and receptor binding.

Industrial Applications: It may be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes like synaptic transmission and plasticity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Compounds for Comparison:

SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Molecular Formula: C₁₅H₂₀ClN₃O₂ Key Features:

- Dimethylaminopropyl chain linked to a carboxamide group.

- Quinoline aromatic system (vs. thiophene in the target compound).

- Hydroxyl and protonated amine (hydrochloride salt).

Perfluorinated Sulfonamides (e.g., N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide) Molecular Formula: C₁₁H₁₀F₁₃N₂O₂S Key Features:

- Perfluorinated alkyl chain (high electronegativity and stability).

- Dimethylaminopropyl group (similar to the target’s dimethylaminoethyl moiety).

Triazole Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)

- Key Features :

- Sulfonamide-linked triazole heterocycle.

- Halogen substituents (Cl, Br) on the phenyl ring.

Structural and Functional Group Differences

Physicochemical Properties (Inferred)

Lipophilicity: The target compound’s thiophene and methoxy groups may enhance lipophilicity compared to SzR-105’s polar quinoline-carboxamide . However, it is less hydrophobic than perfluorinated sulfonamides due to the absence of fluorinated chains .

Solubility: The dimethylamino group (basic) and sulfonamide (polar) may improve aqueous solubility at physiological pH, similar to SzR-105’s hydrochloride salt .

Stability: Thiophene’s electron-rich nature could increase susceptibility to oxidative degradation compared to SzR-105’s quinoline or perfluorinated compounds’ inertness .

Spectral Data Comparison

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound with potential pharmacological applications. Its structural features include a dimethylamino group, a thiophene ring, and a methoxy-substituted aromatic system, which may contribute to its unique biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

This structure highlights the presence of both the dimethylamino and thiophene groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The presence of the thiophene ring enhances its electronic properties, potentially increasing its affinity for specific receptors or enzymes involved in disease processes.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this sulfonamide exhibit antimicrobial properties. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis.

- Anticancer Potential : Research indicates that derivatives of sulfonamides may possess anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamides, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to the compound's ability to mimic para-aminobenzoic acid (PABA), crucial for bacterial growth.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound showed promising results against several cancer cell lines, including breast and colon cancer. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with the compound led to a marked increase in apoptotic cells compared to controls.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what key intermediates should be characterized?

Answer:

The synthesis of this sulfonamide derivative typically involves sequential functionalization of the benzenesulfonamide core and thiophene-bearing amine. A plausible route includes:

Sulfonylation : React 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond .

Intermediate characterization : Key intermediates include the sulfonyl chloride precursor and the amine derivative. Use NMR (¹H/¹³C) to confirm regioselectivity at the sulfonamide nitrogen and LC-MS to verify molecular ion peaks. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Advanced: How can researchers resolve discrepancies in reported NMR spectral data for this compound?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ at consistent concentrations (e.g., 10 mM). The dimethylamino group (δ ~2.2 ppm, singlet) and thiophene protons (δ ~6.8–7.4 ppm) should show distinct splitting patterns .

- Comparative analysis : Cross-reference with high-resolution crystallographic data (if available) or computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) to validate assignments .

Basic: What spectroscopic techniques are critical for confirming the structure of this sulfonamide derivative?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and dimethylamino protons (δ ~2.2 ppm) .

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragment ions (e.g., loss of SO₂ or thiophene moiety) .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

Leverage in silico tools to model interactions with biological targets:

- Docking studies : Use AutoDock Vina to simulate binding to enzymes like carbonic anhydrase (sulfonamide target). Focus on the sulfonamide’s SO₂NH group and thiophene’s π-π interactions .

- QSAR modeling : Train models on sulfonamide derivatives with known IC₅₀ values. Descriptors include LogP (lipophilicity), polar surface area (PSA), and H-bond acceptor count .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate binding free energies (MM/PBSA) .

Advanced: How can the solubility profile of this compound be systematically investigated?

Answer:

Solubility studies should account for pH, solvent polarity, and crystal packing:

- Phase-solubility analysis : Use the shake-flask method in buffers (pH 1–10) and solvents (water, DMSO, ethanol). Measure saturation concentration via UV-Vis (λmax ~270 nm) .

- Thermodynamic parameters : Calculate Gibbs free energy (ΔG°sol) from van’t Hoff plots. The dimethylamino group enhances solubility in acidic media via protonation, while the thiophene moiety reduces aqueous solubility .

- Co-solvency studies : Evaluate solubility enhancers (e.g., cyclodextrins) using phase diagrams. PEG 400 (10% w/v) may improve bioavailability .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate). Collect fractions showing Rf ~0.4–0.6 .

- Recrystallization : Dissolve crude product in hot ethanol (60°C) and cool to 4°C. Monitor crystal formation via microscopy (needle-shaped crystals typical for sulfonamides) .

Advanced: How can researchers analyze conflicting bioactivity data in existing literature?

Answer:

Address contradictions via:

- Dose-response reevaluation : Reproduce assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ determination via nonlinear regression).

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .

- Epistructural analysis : Compare crystal structures of ligand-target complexes to identify binding pose variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.